Home > Products > Screening Compounds P74071 > 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole
2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole -

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole

Catalog Number: EVT-13840576
CAS Number:
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activity.

Source

The compound can be found in various chemical databases, including PubChem, where it is cataloged with specific identifiers and detailed information regarding its structure and properties . It is synthesized through specific chemical reactions involving difluoromethylation and pyridine derivatives.

Classification

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is classified as:

  • Heterocyclic compound: Contains atoms of at least two different elements in its ring structure.
  • Fluorinated compound: Contains fluorine atoms, which can enhance biological activity and stability.
  • Oxadiazole derivative: A subset of oxadiazoles known for their diverse biological properties.
Synthesis Analysis

Methods

The synthesis of 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through the condensation of hydrazine derivatives with carboxylic acids or their derivatives.
  2. Difluoromethylation: The introduction of the difluoromethyl group can be accomplished using reagents such as difluoromethyl sulfonium salts or other fluorinated intermediates.
  3. Pyridine Functionalization: The incorporation of the pyridine moiety is often performed via nucleophilic substitution reactions or coupling reactions with suitable pyridine derivatives.

Technical Details

The synthesis may involve multiple reaction conditions including temperature control, pH adjustments, and the use of solvents that facilitate the desired reactions while minimizing side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole features a five-membered oxadiazole ring fused with a pyridine ring. The difluoromethyl group is attached to the oxadiazole ring, contributing to its unique reactivity and properties.

Data

Key structural data includes:

  • Molecular Formula: C11_{11}H8_{8}F3_{3}N3_{3}O
  • Molecular Weight: Approximately 263.20 g/mol
  • Structural Features: The presence of fluorine atoms is significant for enhancing lipophilicity and biological activity.
Chemical Reactions Analysis

Reactions

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic attack under basic conditions.
  2. Electrophilic Aromatic Substitution: The aromatic pyridine ring can react with electrophiles due to its electron-rich nature.
  3. Condensation Reactions: The oxadiazole moiety can engage in condensation with various nucleophiles.

Technical Details

These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts. Reaction mechanisms can be elucidated using kinetic studies and mechanistic pathways.

Mechanism of Action

Process

The mechanism of action for 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is primarily associated with its interaction with biological targets. The presence of fluorine atoms enhances its binding affinity to target proteins or enzymes.

Data

Research indicates that compounds containing oxadiazole rings exhibit various biological activities including antimicrobial and anticancer properties. The specific mechanism may involve inhibition of key enzymes or disruption of cellular processes related to cancer cell proliferation or pathogen survival.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the difluoromethyl group.
Applications

Scientific Uses

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  2. Material Science: In designing novel materials with specific electronic or optical properties due to its unique molecular structure.
  3. Agricultural Chemistry: As a potential agrochemical for pest control due to its biological activity against pathogens.
Introduction to 1,3,4-Oxadiazole-Based Pharmacophores in Drug Discovery

The 1,3,4-oxadiazole scaffold represents a privileged structural motif in contemporary medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This versatile pharmacophore has demonstrated exceptional adaptability in drug design, serving as a stable bioisostere for ester and amide functionalities while conferring improved metabolic stability and enhanced target binding affinity. Its electron-deficient nature facilitates diverse non-covalent interactions with biological targets, particularly metalloenzymes, positioning it as an invaluable template for developing enzyme inhibitors across therapeutic domains, including oncology, infectious diseases, and epigenetic modulation [6] [8]. The incorporation of halogen atoms, particularly fluorine, into the oxadiazole framework further refines its physicochemical and pharmacological properties, enhancing membrane permeability and resistance to oxidative metabolism. The specific compound 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole exemplifies this strategic molecular design, embodying key advancements in oxadiazole-based drug discovery aimed at epigenetic targets [5] [10].

Table 1: Historical Milestones in 1,3,4-Oxadiazole Drug Development

Time PeriodKey DevelopmentRepresentative Compound/Therapeutic AreaSignificance
1884Initial Discovery by Tiemann and KrügerFuro[ab]diazolesFirst synthesis and characterization of oxadiazole derivatives
1960s-1980sEmergence as BioisosteresFuramizole (antibacterial)Validation of antimicrobial applications
1990s-2000sExpansion to CNS & CVS DrugsNesapidil (antiarrhythmic), Tiodazosin (antihypertensive)Demonstration of CNS/CVS target engagement
2000s-2010sOncology FocusZibotentan (Phase III anticancer)Proof of concept in targeting tumor growth factors
2011Discovery of Natural DerivativesPhidianidines A & B (cytotoxic)First isolation of natural 1,2,4-oxadiazoles, inspiring drug design
2020s-PresentTargeted Epigenetic ModulatorsDFMO-based HDAC6 inhibitors (e.g., ITF7209)Achievement of nanomolar potency and >10⁴-fold HDAC6 selectivity

Historical Evolution of Oxadiazole Derivatives as Bioisosteres

The journey of 1,3,4-oxadiazoles in medicinal chemistry began with their initial synthesis in 1884, yet their systematic exploration as bioisosteres gained momentum in the mid-20th century. Chemists recognized their potential as stable replacements for labile carboxylic acid derivatives (esters, carbamates, hydroxamic esters), addressing pervasive metabolic instability issues [6] [8]. The resonance energy of approximately 167.4 kJ/mol underpins the remarkable thermal stability of the 1,3,4-oxadiazole nucleus, particularly when substituted at the C2 position, making it suitable for oral drug development [8]. Unlike its isomer 1,2,3-oxadiazole, which readily tautomerizes to diazoketone forms, the 1,3,4-oxadiazole exhibits superior stability in physiological conditions, a critical factor for in vivo efficacy [6].

UV-spectral analyses conducted by Moussebois and Oth in 1964 provided crucial insights into the electronic nature of these heterocycles. Unlike the more symmetric 1,3,4-oxadiazole, which demonstrates significant aromatic character (evidenced by substantial bathochromic shifts in 2,5-diphenyl derivatives, λmax ≈ 276 nm), the 1,2,4-isomer behaves more like a conjugated diene due to reduced aromaticity [6]. This difference profoundly impacts their interactions with biological targets; the 1,3,4-oxadiazole's enhanced symmetry and electronic properties facilitate stronger hydrogen bonding and dipole-dipole interactions with enzyme active sites. The scaffold's bioisosteric utility was cemented with FDA approvals of drugs like Raltegravir (antiviral) and Zibotentan (anticancer), validating its pharmacokinetic and pharmacodynamic advantages [8]. The discovery of naturally occurring oxadiazoles, phidianidines A and B in 2011, further highlighted their biological relevance and stimulated interest in their structural diversification for drug discovery [6].

Role of 1,3,4-Oxadiazole Scaffolds in Targeting Zinc-Dependent Enzymes

The 1,3,4-oxadiazole scaffold demonstrates exceptional proficiency in inhibiting zinc-dependent hydrolases, a superfamily encompassing histone deacetylases (HDACs), carbonic anhydrases, matrix metalloproteinases (MMPs), and angiotensin-converting enzymes (ACEs). This proficiency stems from the oxadiazole's ability to engage the catalytic zinc ion through its electron-rich nitrogen atoms, while adjacent substituents interact with the enzyme's recognition pockets [2] [7]. Unlike traditional zinc-binding groups (ZBGs) like hydroxamates, which often suffer from poor pharmacokinetics and off-target effects, the oxadiazole ring offers a more metabolically stable pharmacophore with tunable binding kinetics [5] [7]. The nitrogen atoms (=N-) within the ring act as weak Lewis bases, facilitating coordination with the zinc ion (Zn²⁺), often assisted by hydrogen bonding networks with surrounding active site residues (e.g., Tyr, His, Asp) [2] [10].

Within the HDAC family, particularly HDAC6, the 1,3,4-oxadiazole motif has enabled unprecedented selectivity. HDAC6 features a unique catalytic domain architecture (CD1 and CD2), with CD2 exhibiting a broader substrate tunnel and distinct flexibility compared to class I HDACs. Conventional hydroxamate-based inhibitors like Vorinostat or Panobinostat achieve potency but lack isoform selectivity, leading to dose-limiting toxicities [7]. Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives overcome this limitation. They function as mechanism-based substrate analogs, undergoing enzyme-catalyzed ring opening within HDAC6's active site. This process generates a potent inhibitor, difluoroacetylhydrazide (DFAcH), which forms a stable, long-lived complex with the enzyme via a strong coordinate bond (N → Zn²⁺) and extensive van der Waals contacts within the hydrophobic P571 pocket [2] [5] [10]. Kinetic studies reveal DFMOs exhibit slow-binding inhibition kinetics (kₒₙ ~ 9.6 × 10⁵ M⁻¹ min⁻¹; kₒff ~ 3.3–4.6 × 10⁻³ min⁻¹), resulting in residence times of 4–5 hours – a key factor for sustained pharmacodynamic effects [2] [10]. This mechanism underpins their exceptional selectivity (>10,000-fold for HDAC6 over other HDAC isoforms like HDAC1, HDAC3, or HDAC8) [2] [5].

Table 2: Comparison of Zinc-Binding Groups (ZBGs) in HDAC Inhibition

ZBG TypeRepresentative CompoundHDAC6 IC₅₀Selectivity (vs. HDAC1)Key AdvantagesKey Limitations
HydroxamateVorinostat, RicolinostatLow nM (e.g., 39 nM Vorinostat)Moderate (10-100 fold)High potency, Broad HDAC inhibitionMetabolic instability (Lossen rearrangement), Potential genotoxicity, Chelation-related toxicity
Ortho-AminoanilideEntinostatMicromolarModerateImproved pharmacokinetics, Oral bioavailabilityLower intrinsic potency
TrifluoromethylketoneTFK InhibitorsSub-μMLowElectrophilic reactivityOff-target reactivity, Metabolic concerns
MercaptoacetamideKD-5170Sub-μMModerateNovel mechanismPotential oxidation issues
Difluoromethyl-1,3,4-Oxadiazole (DFMO)ITF5924, SE-7552Sub-nM (e.g., 0.0077 μM)Extreme (>10,000 fold)Exceptional HDAC6 selectivity, Mechanism-based action, Long residence time (~5h), Improved metabolic stabilityComplex synthesis, Novel mechanism requiring further long-term studies

Emergence of Difluoromethyl-1,3,4-Oxadiazoles (DFMOs) in Epigenetic Modulation

The strategic incorporation of fluorine atoms into the 1,3,4-oxadiazole scaffold, yielding DFMOs, represents a paradigm shift in developing selective epigenetic modulators. Fluorine's high electronegativity and small atomic radius profoundly influence molecular properties: enhancing metabolic stability by resisting oxidative degradation, improving membrane permeability via increased lipophilicity (cLogP), and strengthening binding interactions through polar bonds and electrostatic potentials [5] [10]. Within the DFMO class, 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole exemplifies rational design. Its structure comprises two critical domains: 1) The 2-(difluoromethyl)-1,3,4-oxadiazole warhead, responsible for Zn²⁺ coordination and mechanism-based inhibition via ring opening, and 2) The 5-(5-fluoro-6-methylpyridin-3-yl) cap group, engineered to exploit unique features of the HDAC6 CD2 surface topology [5] [10]. The pyridinyl nitrogen acts as a hydrogen bond acceptor, while the adjacent fluorine and methyl groups optimize hydrophobic contacts within the enzyme's L1 and L2 loop regions, conferring specificity over class I HDACs which possess narrower and more polar active sites [5] [10].

The inhibition mechanism involves a sophisticated, enzyme-triggered transformation. Upon binding to HDAC6, the zinc-bound water molecule nucleophilically attacks the sp² carbon adjacent to the difluoromethyl moiety of the DFMO. This initiates a ring-opening reaction, cleaving the bond between C5 and the ring oxygen (O1), generating the key inhibitory species, difluoroacetylhydrazide (DFAcH) [2] [5] [10]. Computational studies (QM/MM) suggest this intermediate adopts a conformation where the deprotonated nitrogen (N4⁻) forms a strong coordinate bond with Zn²⁺, displacing the catalytic water. The difluoromethyl (-CF₂H) group nestles deeply into the hydrophobic P571 pocket, while the carbonyl oxygen forms hydrogen bonds with active site residues (His573, His574) [10]. This DFAcH-enzyme complex exhibits remarkably slow dissociation kinetics (kₒff ~ 10⁻³ min⁻¹), rendering inhibition near-irreversible over pharmacologically relevant timescales. Subsequent non-enzymatic hydrolysis of DFAcH yields the corresponding hydrazide, but this occurs after dissociation and does not contribute to the primary inhibitory effect [10] [2]. This unique mechanism underpins the extraordinary selectivity profile of DFMOs for HDAC6 over other zinc-dependent HDACs, validated by biochemical assays showing IC₅₀ values in the low nanomolar range for HDAC6 (>1000-fold lower than for HDAC1, HDAC2, HDAC3, or HDAC8) [2] [5]. The emergence of DFMOs thus provides a powerful tool for dissecting HDAC6 biology and developing safer epigenetic therapies for cancer, neurodegenerative diseases (leveraging HDAC6's role in tauopathy and α-synuclein aggregation), and autoimmune disorders [5] [7] [10].

Table 3: Structural Features and HDAC Isoform Selectivity Profile of Representative DFMO Inhibitors

Compound StructureHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (μM)HDAC3 IC₅₀ (μM)HDAC8 IC₅₀ (μM)Selectivity Factor (HDAC6 vs. Closest HDAC)Key Structural Features
2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole~7.7>100>100>100>13,000Pyridinyl cap with ortho-F & ortho-Me; Optimized cap-pocket interactions
5-(Pyrimidin-2-yl)-2-(difluoromethyl)-1,3,4-oxadiazole (Fragment 3)56% Inhibition @ 10μMNo EffectNo EffectNo EffectN/A (Fragment)Minimalist pyrimidinyl cap; Demonstrated fragment binding
Compound 1 (Kim et al.)7.7 ± 0.3>100>100>100>13,000Aromatic linker; Prototypic potent DFMO
SE-7552Low nM>100>100>100>10,000Validated in vivo for overcoming leptin resistance
ITF7209Sub-nM>100>100>100>10,000Designed for crystallography; Confirmed binding mode

Properties

Product Name

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole

IUPAC Name

2-(difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c1-4-6(10)2-5(3-13-4)8-14-15-9(16-8)7(11)12/h2-3,7H,1H3

InChI Key

WLINDKNEGARWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=NN=C(O2)C(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.